Corynanthine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynanthine hydrochloride can be synthesized from yohimbine through various chemical reactions. One method involves the use of high-performance liquid chromatography (HPLC) with electrochemical detection to measure the low levels of yohimbine and related alkaloids typically found in plant extracts . The synthetic route involves the isolation of yohimbine from plant sources, followed by its conversion to corynanthine through specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction of yohimbine from the bark of Pausinystalia johimbe, an evergreen tree native to Africa . The extracted yohimbine is then subjected to chemical reactions to produce this compound. The process includes the use of chromatographic separation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Corynanthine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion from yohimbine and for its further applications in scientific research.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sodium acetate, acetonitrile, methanol, and phosphoric acid . The reaction conditions typically involve specific pH levels and temperature controls to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives and analogs, such as rauwolscine and ajmalicine . These products are often used in further scientific research and applications.
Scientific Research Applications
Corynanthine hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In ophthalmology, it has been tested as an active ingredient in eye drops for ocular hypertension, demonstrating significant intraocular pressure reduction in clinical trials . Additionally, it has been studied for its potential use in treating glaucoma due to its alpha-adrenergic antagonist properties .
In the field of pharmacology, this compound is used to study the effects of alpha-adrenergic receptor antagonists on various physiological processes. Its selectivity for the alpha-1 adrenergic receptor makes it a valuable tool for understanding the role of these receptors in the body .
Mechanism of Action
Corynanthine hydrochloride exerts its effects by acting as an antagonist of the alpha-1 adrenergic receptor and alpha-2 adrenergic receptor . It has approximately 10-fold selectivity for the alpha-1 adrenergic receptor over the alpha-2 adrenergic receptor . This selectivity differentiates it from yohimbine and rauwolscine, which have higher affinity for the alpha-2 adrenergic receptor . As a result, this compound functions as a depressant rather than a stimulant, contributing to its antihypertensive properties .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZGJSEDRMUAW-VYDVLXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801349023 | |
Record name | Corynanthine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66634-44-4 | |
Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66634-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rauhimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynanthine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Corynanthine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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